Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17328335
InChI: InChI=1S/C11H12ClNO/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m1/s1
SMILES:
Molecular Formula: C11H12ClNO
Molecular Weight: 209.67 g/mol

Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole

CAS No.:

Cat. No.: VC17328335

Molecular Formula: C11H12ClNO

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole -

Specification

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
IUPAC Name (4S,5R)-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole
Standard InChI InChI=1S/C11H12ClNO/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m1/s1
Standard InChI Key VXSLEOXRAFTTNG-PSASIEDQSA-N
Isomeric SMILES C[C@@H]1[C@H](C(=NO1)C2=CC=CC=C2)CCl
Canonical SMILES CC1C(C(=NO1)C2=CC=CC=C2)CCl

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound’s core structure is derived from 4,5-dihydroisoxazole, a partially saturated isoxazole ring. Key substituents include:

  • Chloromethyl group (-CH₂Cl) at C4, providing a reactive site for nucleophilic substitutions.

  • Methyl group (-CH₃) at C5, influencing steric and electronic properties.

  • Phenyl group (-C₆H₅) at C3, contributing aromaticity and potential π-π interactions.

The trans-configuration at C4 and C5 ensures distinct stereoelectronic effects, critical for enantioselective reactions .

Systematic Nomenclature

The IUPAC name follows positional numbering based on the isoxazoline ring:

  • 4-(Chloromethyl): Chloromethyl substituent at position 4.

  • 5-Methyl: Methyl group at position 5.

  • 3-Phenyl: Phenyl group at position 3.

  • Trans: Stereodescriptor indicating substituents on C4 and C5 are on opposite sides of the ring plane.

Synthetic Strategies

Asymmetric Synthesis via Hydroxylaminoalkyl Furan Oxidation

Recent methodologies for analogous isoxazolines involve hydroxylaminoalkyl furan intermediates. For example, Hamur et al. (2025) demonstrated the synthesis of (R)-5-(chloromethyl)-4,5-dihydroisoxazole-3-carbaldehyde through N-bromosuccinimide (NBS)-mediated oxidation of hydroxylaminoalkyl furans . Adapting this approach:

  • Starting Materials:

    • (S)-Epichlorohydrin and 2-methylfuran yield a hydroxylaminoalkyl furan precursor.

    • NBS oxidizes the furan moiety to an α,β-unsaturated ketone.

    • Cyclization forms the isoxazoline ring .

  • Functionalization:

    • RuCl₃·xH₂O/NaIO₄-mediated cleavage introduces aldehyde or carboxylic acid groups .

    • Chloromethyl groups are retained via careful control of reaction conditions.

Table 1: Key Reaction Steps for Analogous Isoxazolines

StepReagents/ConditionsProductYield
OxidationNBS, THF/H₂O, 0°C → rtα,β-Unsaturated ketone65–75%
CyclizationNaHCO₃, rtIsoxazoline core70–85%
Oxidative CleavageRuCl₃·xH₂O, NaIO₄Functionalized isoxazoline40–55%

Stereochemical Control

Chiral epoxides like (S)-epichlorohydrin ensure enantioselectivity. The trans-configuration arises from steric hindrance during cyclization, favoring the diastereomer where bulky groups (phenyl and chloromethyl) occupy opposite faces .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data for structurally similar compounds provide insights:

Table 2: Comparative ¹H NMR Data

Compoundδ (ppm)MultiplicityAssignment
(R)-5-(Chloromethyl)-4,5-dihydroisoxazole-3-carbaldehyde9.90 (s, 1H)SingletAldehyde proton
5.10 (m, 1H)MultipletH-C4
3.70–3.63 (m, 2H)MultipletH₂-C5
(R)-5-(Chloromethyl)-4,5-dihydroisoxazole-3-carboxylate6.57 (s, 1H)SingletOlefinic proton
5.14 (m, 1H)MultipletH-C4

¹³C NMR signals for the chloromethyl group typically appear at δ 44–45 ppm, while the isoxazoline ring carbons resonate between δ 79–85 ppm .

High-Resolution Mass Spectrometry (HRMS)

For (R)-5-(chloromethyl)-4,5-dihydroisoxazole-3-carbaldehyde:

  • Calculated: m/z 188.0478 [M+H⁺] (C₈H₁₀ClNO₂)

  • Observed: m/z 188.0475 .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundSubstituentsKey Applications
Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazoleC4: -CH₂Cl; C5: -CH₃; C3: -PhDrug intermediates, agrochemicals
Trans-3,4,5-triphenyl-4,5-dihydroisoxazoleC3, C4, C5: -PhMaterial science, catalysis
(R)-5-(Chloromethyl)-4,5-dihydroisoxazole-3-carbaldehydeC3: -CHO; C4: -CH₂ClAsymmetric synthesis

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